Tetrakis(2-propynyloxymethyl) methane Tetrakis(2-propynyloxymethyl) methane
Brand Name: Vulcanchem
CAS No.: 127751-08-0
VCID: VC21263660
InChI: InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2
SMILES: C#CCOCC(COCC#C)(COCC#C)COCC#C
Molecular Formula: C17H20O4
Molecular Weight: 288.34 g/mol

Tetrakis(2-propynyloxymethyl) methane

CAS No.: 127751-08-0

Cat. No.: VC21263660

Molecular Formula: C17H20O4

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(2-propynyloxymethyl) methane - 127751-08-0

Specification

CAS No. 127751-08-0
Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
IUPAC Name 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane
Standard InChI InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2
Standard InChI Key PBIYZQCDULGYAW-UHFFFAOYSA-N
SMILES C#CCOCC(COCC#C)(COCC#C)COCC#C
Canonical SMILES C#CCOCC(COCC#C)(COCC#C)COCC#C

Introduction

Chemical Structure and Properties

Tetrakis(2-propynyloxymethyl) methane features a unique structure with four propargyl (propynyloxy) groups attached to a central carbon scaffold. This architectural arrangement creates a tetrahedral geometry that enables its functionality as a cross-linking agent and versatile synthetic building block.

Basic Chemical Information

The compound's fundamental chemical parameters are summarized in the following table:

PropertyValue
CAS Number127751-08-0
Molecular FormulaC₁₇H₂₀O₄
Molecular Weight288.34 g/mol
IUPAC Name1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane
Common Synonyms- 3-(3-(Prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)prop-1-yne
- Tetrapropargyl pentaerythritol
- 3,3'-[[2,2-Bis[(2-propyn-1-yloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[1-propyne]

The compound's chemical identifiers include standardized notation systems that enable precise structural representation:

Identifier TypeValue
InChIInChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2
InChI KeyPBIYZQCDULGYAW-UHFFFAOYSA-N
SMILESC#CCOCC(COCC#C)(COCC#C)COCC#C
PubChem Compound ID12192906

These standardized identifiers facilitate database searching and structural recognition across chemical information systems .

Structural Characteristics

Tetrakis(2-propynyloxymethyl) methane possesses four terminal alkyne groups connected through oxygen-containing linkers to a central carbon atom. This tetrahedral arrangement creates a three-dimensional structure with reactive terminal alkynes positioned for further functionalization. The compound's structure can be visualized as a central pentaerythritol core where all hydroxyl groups have been converted to propargyl ether functionalities .

The terminal alkyne groups (C≡CH) serve as reactive sites for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition reactions, making this compound valuable in polymer science and bioconjugation chemistry. The oxygen atoms in the structure provide additional hydrogen bonding capabilities that influence the compound's physical properties and interactions with other molecules .

Synthesis Methods

The synthesis of tetrakis(2-propynyloxymethyl) methane typically follows established organic chemistry protocols involving the functionalization of pentaerythritol with propargyl groups.

Standard Synthesis Protocol

The compound is synthesized through the reaction of pentaerythritol with propargyl bromide under basic conditions. A detailed synthetic procedure has been reported in multiple scientific publications:

  • Potassium hydroxide (15 g, 268 mmol) is added to 30 ml of anhydrous DMF containing 14.7 mmol pentaerythritol.

  • The solution is maintained under magnetic stirring at room temperature for 90 minutes.

  • Propargyl bromide (20 g, 0.17 mmol) is slowly added to the above solution over a 20-minute period.

  • The reaction mixture is heated at 40°C overnight.

  • After cooling, the mixture is quenched with water and extracted three times with 50 ml of ethyl ether.

  • The organic layers are combined, washed with water and brine, and dried over Na₂SO₄.

  • After removal of ethyl ether by rotary evaporation, the residue is purified .

This synthetic route typically yields around 2.98 g of product, representing a yield of approximately 79%, indicating an efficient conversion process .

Purification Methods

The crude product requires purification to obtain the compound with sufficient purity for further applications. The purification procedure typically involves column chromatography:

  • The crude reaction mixture is passed through a silica gel column.

  • A mixed solution of ethyl acetate/hexane (v/v = 2:10) is used as the eluent.

  • The purified fractions are collected and the solvent is removed to obtain the pure compound .

This purification method effectively removes unreacted starting materials and side products, resulting in tetrakis(2-propynyloxymethyl) methane with purity suitable for advanced applications in materials science and biomedical research.

Applications in Materials Science

Tetrakis(2-propynyloxymethyl) methane has found significant applications in the field of materials science, particularly in the development of specialized polymeric systems.

Hydrogel Formation

One of the most significant applications of tetrakis(2-propynyloxymethyl) methane is in the synthesis of high-strength biocompatible hydrogels. These hydrogels are particularly valuable in biomedical applications due to their tunable properties:

  • The compound serves as a cross-linking agent in the formation of polyethylene glycol (PEG) single-network hydrogels.

  • The alkyne groups react with azide-functionalized PEG through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • The resulting hydrogels exhibit enhanced mechanical properties compared to conventional hydrogels .

The cross-linking density can be controlled by adjusting the ratio of tetrakis(2-propynyloxymethyl) methane to the azide-functionalized polymers, allowing for the customization of mechanical properties to suit specific applications.

Block-Graft Copolymer Synthesis

Another important application is in the synthesis of thermo-responsive block-graft copolymers:

  • The compound functions as a multi-functional cross-linker in the formation of complex polymer architectures.

  • It enables the synthesis of copolymers with controlled molecular weight and architecture.

  • These copolymers exhibit thermo-responsive behavior, making them suitable for stimuli-responsive materials .

The reaction mechanism typically involves:

  • Alkyne-terminated polymers reacting with tetrakis(2-propynyloxymethyl) methane in the presence of a copper catalyst.

  • N,N,N′,N′,N′′-pentamethyl diethylenetriamine (PMDETA) serving as a ligand for the copper catalyst.

  • The formation of a gel-like structure within minutes of reaction initiation, indicating efficient cross-linking .

These block-graft copolymers have potential applications in drug delivery systems, tissue engineering, and responsive materials.

Biomedical Applications

The unique structural features of tetrakis(2-propynyloxymethyl) methane make it valuable for various biomedical applications.

Selectin Antagonist Development

One notable biomedical application involves the preparation of aminoglycoside cyclic oligosaccharides that function as multimeric P- and E-selectin antagonists:

  • The compound's four alkyne groups enable the attachment of multiple carbohydrate moieties through click chemistry.

  • The resulting multivalent structures exhibit enhanced binding to selectins, which are cell adhesion molecules involved in inflammatory processes.

  • These antagonists have potential applications in the treatment of inflammatory diseases and cancer metastasis .

The multivalent presentation of carbohydrates enabled by tetrakis(2-propynyloxymethyl) methane significantly enhances the binding affinity compared to monovalent ligands, demonstrating the importance of this compound in creating biologically active multivalent structures.

Polymer-Based Biomaterials

The compound plays a crucial role in the development of advanced biomaterials with specific physical and biological properties:

  • Biocompatible PEG hydrogels cross-linked with tetrakis(2-propynyloxymethyl) methane exhibit excellent mechanical strength and biocompatibility.

  • These materials can be designed with varying degradation rates by incorporating hydrolyzable linkages.

  • The hydrogels can encapsulate cells or bioactive molecules for tissue engineering and drug delivery applications .

The reaction between tetrakis(2-propynyloxymethyl) methane and azide-functionalized PEG typically occurs under mild conditions using CuCl as a catalyst and PMDETA as a ligand, forming a gel within minutes and completing the cross-linking reaction within 24 hours .

Analytical Characterization

The characterization of tetrakis(2-propynyloxymethyl) methane and its derivatives typically involves a range of analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary method for structural confirmation and purity assessment:

  • ¹H NMR spectroscopy in CDCl₃ provides characteristic signals for the terminal alkyne protons (typically around 2.4 ppm) and the methylene protons adjacent to the oxygen atoms.

  • The integration of these signals confirms the presence of four propargyl groups attached to the central carbon scaffold.

  • Additional NMR techniques, including ¹³C NMR, may be employed for complete structural characterization .

Mass spectrometry further confirms the molecular weight and fragmentation pattern of the compound, while infrared spectroscopy can identify the characteristic C≡C stretching bands (around 2100-2260 cm⁻¹) and C-O stretching vibrations.

Physical Property Characterization

The physical properties of tetrakis(2-propynyloxymethyl) methane influence its handling and applications:

PropertyValueReference
Physical StateSolid
Color/FormNeat
LogP0.57200
PSA36.92000
Melting PointNot available in literature
Boiling PointNot available in literature

The compound's solubility in organic solvents such as DMF, THF, and ethyl ether facilitates its use in various synthetic applications, while its limited water solubility influences its behavior in biological systems.

Recent Research Developments

Recent research continues to expand the applications of tetrakis(2-propynyloxymethyl) methane in materials science and biomedical engineering.

Advanced Polymer Architectures

Current research focuses on leveraging the compound's multifunctionality to create increasingly complex polymer architectures:

  • Star-shaped polymers with controlled arm length and composition.

  • Hyperbranched polymers with tailored properties for specific applications.

  • Dendrimeric structures with enhanced functionality for drug delivery and sensing applications .

These advanced polymer architectures demonstrate improved performance in various applications compared to their linear counterparts, highlighting the importance of tetrakis(2-propynyloxymethyl) methane in modern polymer science.

Emerging Biomedical Applications

The biomedical potential of tetrakis(2-propynyloxymethyl) methane continues to expand:

  • Development of targeted drug delivery systems utilizing the compound's cross-linking capabilities.

  • Creation of biocompatible scaffolds for tissue engineering with controlled mechanical properties.

  • Design of biosensors with enhanced sensitivity through multivalent presentation of recognition elements .

These emerging applications underscore the compound's versatility and importance in advancing biomedical technologies.

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